2-Morpholino-2-oxoethyl 2-(methylthio)nicotinate
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Overview
Description
2-Morpholino-2-oxoethyl 2-(methylthio)nicotinate is a compound that features a morpholine ring, a nicotinate moiety, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of 2-(methylthio)nicotinic acid with morpholine and an appropriate esterifying agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Alkylated or acylated morpholine derivatives
Scientific Research Applications
2-Morpholino-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Morpholino-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The morpholine ring can inhibit certain enzymes by binding to their active sites, while the nicotinate moiety can modulate cellular signaling pathways. The methylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(methylthio)-2-morpholinopropiophenone
- 2-Morpholino-2-oxoethyl 2-(methylthio)propionate
Uniqueness
2-Morpholino-2-oxoethyl 2-(methylthio)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nicotinate moiety differentiates it from other morpholine derivatives, providing unique interactions with biological targets and potential therapeutic applications.
Properties
Molecular Formula |
C13H16N2O4S |
---|---|
Molecular Weight |
296.34 g/mol |
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl) 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H16N2O4S/c1-20-12-10(3-2-4-14-12)13(17)19-9-11(16)15-5-7-18-8-6-15/h2-4H,5-9H2,1H3 |
InChI Key |
ACCJQYMTIDUGKO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CCOCC2 |
Origin of Product |
United States |
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